molecular formula C26H30N6O2 B606198 BIX 02565 CAS No. 1311367-27-7

BIX 02565

Número de catálogo B606198
Número CAS: 1311367-27-7
Peso molecular: 458.57
Clave InChI: ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide” is a chemical compound with the molecular formula C26H30N6O2 . It is also known by the synonyms BIX 02565, 1311367-27-7, BIX-02565, and BIX02565 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C26H30N6O2/c1-17-11-12-27-25 (34)23-15-18-9-10-19 (16-22 (18)32 (17)23)24 (33)29-26-28-20-7-4-5-8-21 (20)31 (26)14-6-13-30 (2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3, (H,27,34) (H,28,29,33)/t17-/m1/s1 . The compound has a molecular weight of 458.6 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 458.6 g/mol . It has an XLogP3-AA value of 3.1, which is a measure of its lipophilicity . The compound has 2 hydrogen bond donors .

Aplicaciones Científicas De Investigación

Inhibición de las quinasas ribosómicas S6 (RSK)

BIX 02565 es un inhibidor nanomolar altamente potente de las isoformas de la quinasa ribosomal S6 (RSK) {svg_1}. Las isoformas de RSK son activadas por factores de crecimiento, citoquinas, hormonas peptídicas y neurotransmisores que estimulan la vía Ras-ERK {svg_2}. Esto convierte a this compound en un compuesto atractivo para estudiar el papel de las quinasas RSK {svg_3} {svg_4}.

Investigación cardiovascular

Un objetivo cardiovascular importante de RSK es la isoforma 1 del intercambiador Na+/H+ (NHE1) {svg_5}. La activación del NHE en el tejido miocárdico es crucial para el mantenimiento del pH durante la fase temprana del estrés celular {svg_6}. Sin embargo, durante períodos más largos, esta activación del NHE puede conducir a una sobrecarga de Ca2+, que se ha asociado con la hipertrofia cardíaca {svg_7}. This compound, al inhibir RSK, podría potencialmente reducir la activación del NHE mientras mantiene el pH celular {svg_8}.

Investigación del cáncer

El aumento de la activación de RSK está implicado en la etiología de múltiples patologías, incluidos numerosos tipos de cáncer {svg_9}. Al inhibir RSK, this compound podría potencialmente utilizarse en la investigación del cáncer.

Investigación de la fibrosis

La activación de RSK también está implicada en la fibrosis hepática y pulmonar {svg_10}. Por lo tanto, this compound podría utilizarse en la investigación de la fibrosis.

Investigación de infecciones

La activación de RSK está implicada en la infección {svg_11}. Por lo tanto, this compound podría utilizarse en la investigación de infecciones.

Inhibición de los receptores adrenérgicos

This compound demuestra la inhibición de los subtipos de receptores adrenérgicos (α1A, α2A, α1B y β2) y el receptor de imidazolina I2 {svg_12}. Estos receptores desempeñan un papel importante en la regulación del tono vascular y la función cardíaca {svg_13}.

Investigación farmacocinética

This compound mostró una disminución brusca y dependiente de la dosis de la presión arterial media in vivo en un modelo de roedores, que se acompañó de una marcada bradicardia {svg_14}. Esto lo convierte en un posible candidato para la investigación farmacocinética.

Investigación de las interacciones medicamentosas

This compound tiene un bajo potencial de interacción medicamentosa, medido por la inhibición del CYP, la inactivación del CYP 3A4 y la inducción del CYP 3A4 mediada por PXR {svg_15}. Esto lo convierte en un posible candidato para la investigación de las interacciones medicamentosas.

Mecanismo De Acción

Target of Action

BIX 02565, also known as (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, is a highly potent inhibitor of the ribosomal S6 kinase (RSK) isoforms . RSK is part of the AGC subfamily in the human kinome and is activated by growth factors, cytokines, peptide hormones, and neurotransmitters that stimulate the Ras-ERK pathway .

Mode of Action

This compound inhibits RSK kinases in the nanomolar range . It also demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . The compound has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity .

Pharmacokinetics

This compound has excellent pharmacokinetics in rodents . In vitro DMPK and CMC parameters indicate that the compound has a logP of 3.39, a CACO permeability at pH 7.4 of 4.4 *10^-6 cm/s, and a CACO efflux ratio of 16.6 . The compound also shows microsomal stability (human/rat) of less than 30/10 .

Result of Action

In an animal model, this compound showed a dose-dependent decrease in mean arterial pressure accompanied by bradycardia . The off-target pharmacology of this compound makes it potentially difficult to distinguish efficacy as a result of off-target RSK2 .

Action Environment

It is known that the compound is well suited for both in vitro and in vivo experiments . Its overall balanced profile makes it an attractive compound to study the role of RSK kinases .

Análisis Bioquímico

Biochemical Properties

BIX 02565 has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity . It demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . This compound interacts with these enzymes and proteins, altering their function and thereby influencing biochemical reactions .

Cellular Effects

This compound influences cell function by inhibiting the activity of RSK2, a kinase involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting RSK2, this compound can alter these processes and thereby influence the function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding to RSK2 and inhibiting its activity . This inhibition can lead to changes in gene expression and other molecular effects . This compound exerts its effects at the molecular level through these binding interactions and changes in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, this compound can have toxic or adverse effects . These dosage effects have been observed in studies using animal models .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with RSK2 . This interaction can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of BIX02565?

A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []

Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?

A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.

Q3: Are there any concerns regarding the specificity of BIX02565?

A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.